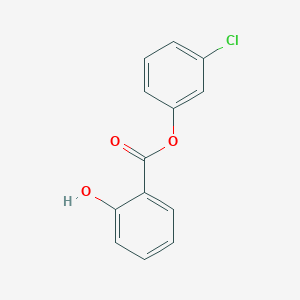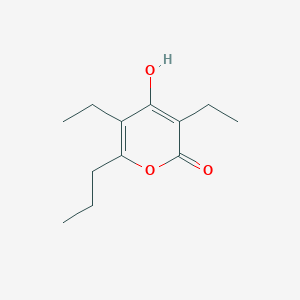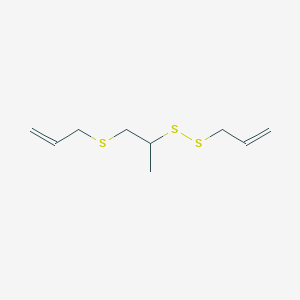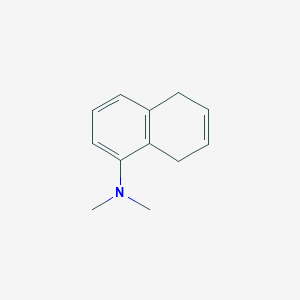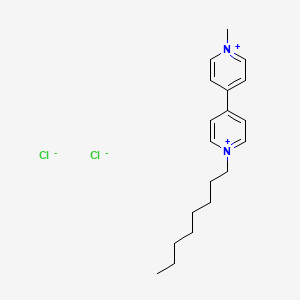
1-Methyl-1'-octyl-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt, a class of compounds known for their redox properties and applications in various fields such as electrochemistry, molecular machines, and supramolecular chemistry . This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, with methyl and octyl groups attached to the nitrogen atoms, and chloride ions as counterions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride typically involves the N-alkylation of 4,4’-bipyridine. The process can be carried out using alkyl halides in the presence of a base. For instance, the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in an appropriate solvent such as acetonitrile can yield the desired product .
Industrial Production Methods
Industrial production methods for bipyridinium salts often involve large-scale N-alkylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite and oxidizing agents like potassium ferricyanide.
Substitution Reactions: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution at the bipyridinium core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the bipyridinium salt can lead to the formation of radical cations and neutral bipyridine derivatives .
科学的研究の応用
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible redox reactions, which allow it to act as an electron mediator in various chemical and biological processes. The molecular targets and pathways involved include electron transport chains and redox-active enzymes .
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1-Methyl-1’-octadecyl-4,4’-bipyridinium dichloride: Similar in structure but with a longer alkyl chain, this compound has different solubility and redox properties.
Uniqueness
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific alkyl chain length, which influences its solubility, redox potential, and interactions with other molecules. This makes it particularly useful in applications where these properties are critical .
特性
CAS番号 |
116911-80-9 |
|---|---|
分子式 |
C19H28Cl2N2 |
分子量 |
355.3 g/mol |
IUPAC名 |
1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18;;/h9-12,14-17H,3-8,13H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
FXICXFQMTMXALB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


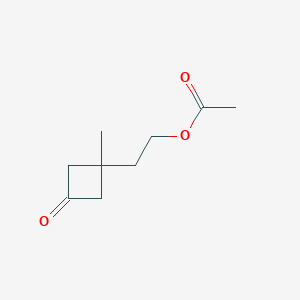

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
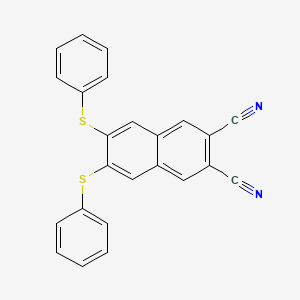
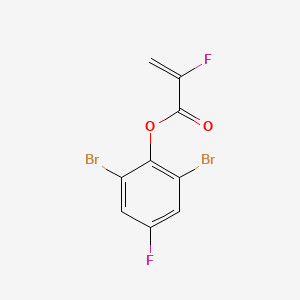
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
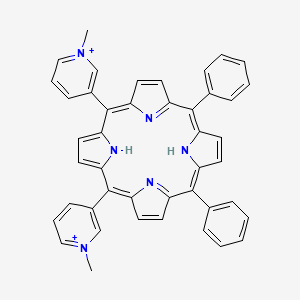
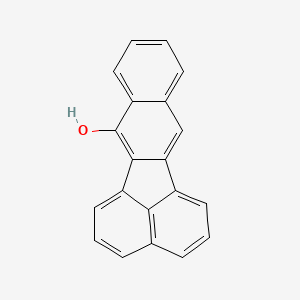
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

